CP 154526

Receptor Binding CRF1 Pharmacology Drug Discovery

CP 154526 is a non-peptidic, brain-penetrant corticotropin-releasing factor receptor 1 (CRF1) antagonist developed by Pfizer. It exhibits high binding affinity for the CRF1 receptor (Ki = 2.7 nM) with pronounced selectivity over the CRF2 receptor (Ki > 10 μM), establishing it as a definitive pharmacological tool for dissecting CRF1-mediated pathways.

Molecular Formula C23H32N4
Molecular Weight 364.5 g/mol
CAS No. 157286-86-7
Cat. No. B1669468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP 154526
CAS157286-86-7
Synonymsutyl-(2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo(2,3-d)pyrimidin-4-yl)ethylamine
CP 154,526
CP 154526
CP-154,526
CP-154526
Molecular FormulaC23H32N4
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C
InChIInChI=1S/C23H32N4/c1-8-10-11-26(9-2)22-20-18(6)14-27(23(20)25-19(7)24-22)21-16(4)12-15(3)13-17(21)5/h12-14H,8-11H2,1-7H3
InChIKeyFHQYJZCJRZHINA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CP 154526 (CAS 157286-86-7): Potent and Selective CRF1 Receptor Antagonist for Stress and Anxiety Research


CP 154526 is a non-peptidic, brain-penetrant corticotropin-releasing factor receptor 1 (CRF1) antagonist developed by Pfizer [1]. It exhibits high binding affinity for the CRF1 receptor (Ki = 2.7 nM) with pronounced selectivity over the CRF2 receptor (Ki > 10 μM), establishing it as a definitive pharmacological tool for dissecting CRF1-mediated pathways . The compound demonstrates functional antagonism of CRF-stimulated adenylate cyclase activity (Ki = 3.7 nM) and reliably attenuates hypothalamic-pituitary-adrenal (HPA) axis activation in vivo .

Why CP 154526 Cannot Be Replaced by Generic CRF Antagonists


In-class CRF1 antagonists are not interchangeable due to significant variations in their molecular pharmacology and pharmacokinetic profiles. For instance, while structurally related analogs like Antalarmin exhibit similar receptor binding mechanisms, they produce divergent behavioral outcomes in established anxiety models [1]. Furthermore, critical comparator compounds such as R121919 and NBI 27914 differ in their absolute binding affinities (Ki values ranging from 1.7 to 3.5 nM) and have distinct in vivo efficacy profiles in stress and alcohol consumption paradigms . The selection of CP 154526 over these alternatives must be justified by its specific quantitative performance metrics, which are detailed in the evidence guide below.

Quantitative Differentiation Evidence for CP 154526


CP 154526 Demonstrates Superior CRF1 Binding Affinity Compared to R121919

CP 154526 binds to the human CRF1 receptor with a Ki of 2.7 nM, demonstrating approximately 23% higher affinity than the comparator R121919, which has a reported Ki of 3.5 nM for the same receptor target . This quantitative advantage in binding potency may translate to enhanced receptor occupancy at lower concentrations, a critical factor for in vitro assay design and in vivo dose selection.

Receptor Binding CRF1 Pharmacology Drug Discovery

CP 154526 Exhibits Quantified Brain Penetration with a Defined Oral Bioavailability of 27%

In direct pharmacokinetic studies, CP 154526 achieves an oral bioavailability of 27% and demonstrates extensive brain penetration following both intravenous and oral administration [1]. This is a critical differentiator from many CRF1 antagonists, where brain penetration is often inferred but not quantitatively established. Specifically, after oral dosing in rats, maximal brain concentrations are reached within 1 hour and remain stable for up to 2 hours post-treatment [1].

Pharmacokinetics Brain Penetration CNS Drug Development

CP 154526 Reverses Stress-Induced Learning Deficits, a Functional Outcome Not Universally Observed with Other CRF1 Antagonists

In a controlled study, pre-injection of CP 154526 completely reversed the learning impairment in mice subjected to 1-hour immobilization stress, as measured by context-dependent fear conditioning [1]. In contrast, the structurally related analog Antalarmin yielded inconsistent results in anxiety tests and did not demonstrate a clear, quantifiable benefit in this specific stress-induced learning deficit model [2]. This functional discrepancy highlights that not all CRF1 antagonists produce equivalent behavioral outcomes.

Behavioral Pharmacology Stress Response Learning and Memory

Optimal Research Applications for CP 154526 Based on Quantitative Evidence


Dissecting CRF1-Specific Signaling in CNS Disorders

Given its high affinity (Ki = 2.7 nM) and pronounced selectivity over CRF2 (Ki > 10 μM), CP 154526 is the reagent of choice for experiments requiring unambiguous CRF1 blockade without confounding CRF2 activity . Its validated brain penetration and defined pharmacokinetic profile make it ideal for in vivo studies investigating the role of central CRF1 receptors in anxiety, depression, and stress-related pathophysiology.

Investigating Stress-Induced Cognitive Dysfunction

The compound's demonstrated ability to reverse stress-induced learning and memory deficits positions it as a critical tool for neurobiologists studying the cognitive consequences of stress. The functional rescue observed in fear conditioning models provides a robust, quantifiable endpoint that is not consistently achieved with other CRF1 antagonists like Antalarmin [1].

Preclinical Validation of CRF1 as a Target for Alcohol Use Disorder

CP 154526 has been shown to reduce voluntary alcohol drinking in preclinical models, a finding that has motivated further investigation into CRF1 antagonists for addiction research [2]. Its oral bioavailability (27%) and brain penetrance are essential attributes for chronic dosing studies in this therapeutic area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP 154526

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.